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Compound of Interest

1,2-Bis[2-(2-
Compound Name:
formylphenoxy)ethoxy]ethane

Cat. No. B1314735

For the attention of: Researchers, scientists, and professionals in drug development.

Disclaimer: Extensive searches for nuclear magnetic resonance (NMR) data for 1,2-Bis[2-(2-
formylphenoxy)ethoxy]ethane did not yield specific experimental spectra or detailed
characterization data. However, comprehensive information is available for the closely related
and structurally analogous compound, 1,2-Bis(2-methoxy-6-formylphenoxy)ethane. This guide
provides a detailed overview of the synthesis and structural characterization of this analog as a
representative example.

Introduction

1,2-Bis(2-methoxy-6-formylphenoxy)ethane is a notable organic compound that serves as a
versatile building block in supramolecular chemistry and the synthesis of macrocyclic
structures. Its two aromatic aldehyde functionalities, linked by a flexible diether chain, allow for
a range of chemical transformations, making it a molecule of interest for the construction of
complex host-guest systems and novel materials. This document outlines the synthetic protocol
for this compound and presents its key structural data.

Synthesis of 1,2-Bis(2-methoxy-6-
formylphenoxy)ethane
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The synthesis of 1,2-Bis(2-methoxy-6-formylphenoxy)ethane is achieved through a Williamson
ether synthesis. This established method involves the reaction of an alkoxide with a primary
alkyl halide. In this specific preparation, ortho-vanillin serves as the phenolic precursor, and
1,2-dibromoethane acts as the diether linkage source.

Experimental Protocol

The synthesis is based on the procedure reported in the literature for the preparation of 1,2-
Bis(2-methoxy-6-formylphenoxy)ethane.[1]

Materials:

 ortho-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

e 1,2-Dibromoethane

e Sodium Carbonate (NazCOs)

e Acetone

Procedure:

o A mixture of ortho-vanillin and anhydrous sodium carbonate is prepared in acetone.
e 1,2-Dibromoethane is added to the stirred suspension.

e The reaction mixture is heated under reflux. The progress of the reaction can be monitored
by thin-layer chromatography.

» Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts
are removed by filtration.

e The filtrate is concentrated under reduced pressure to yield the crude product.

e The crude product is purified by recrystallization from an appropriate solvent, such as
acetone, to afford single crystals of 1,2-Bis(2-methoxy-6-formylphenoxy)ethane.[1]

Structural Characterization
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The structural integrity of the synthesized 1,2-Bis(2-methoxy-6-formylphenoxy)ethane has been
unequivocally confirmed by single-crystal X-ray diffraction.[1]

Crystallographic Data

The compound crystallizes in the monoclinic system. The two vanillin units are connected by a
CH2—CHz2 bridge, and the benzene rings are inclined relative to each other.[1]

Parameter Value
Molecular Formula C1sH1806
Molecular Weight 330.32 g/mol
Crystal System Monoclinic

a 4.161 (3) A

b 30.155 (18) A
c 12.934 (8) A

B 96.817 (7)°
Volume 1611.6 (17) As
z 4

Table 1: Crystallographic data for 1,2-Bis(2-methoxy-6-formylphenoxy)ethane.[1]

NMR Spectroscopic Data

While specific, detailed *H and 3C NMR spectral data with assigned chemical shifts,
multiplicities, and coupling constants for 1,2-Bis(2-methoxy-6-formylphenoxy)ethane were not
explicitly found in the searched literature, the following tables provide expected chemical shift
ranges based on the known structure and typical values for similar organic moieties.

H NMR (Proton NMR) - Expected Chemical Shift Ranges
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Expected Chemical Shift

Protons Multiplicity
(6, ppm)

Aldehyde (CHO) 9.8-10.5 Singlet

Aromatic (Ar-H) 6.8-7.8 Multiplet

Methoxy (OCHs) 3.8-4.0 Singlet

Ethoxy (O-CH2-CHz-0) 42-45 Multiplet

Table 2: Predicted *H NMR chemical shift ranges for 1,2-Bis(2-methoxy-6-

formylphenoxy)ethane.

13C NMR (Carbon-13 NMR) - Expected Chemical Shift Ranges

Carbon Atom

Expected Chemical Shift (6, ppm)

Aldehyde (C=0) 188 - 195
Aromatic (Ar-C) 110 - 160
Methoxy (OCHs) 55 - 60
Ethoxy (O-CH2-CH2-0) 65 - 75

Table 3: Predicted 13C NMR chemical shift ranges for 1,2-Bis(2-methoxy-6-

formylphenoxy)ethane.

Experimental and Synthetic Workflow

The logical flow from starting materials to the final, characterized product can be visualized as

follows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1314735?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314735?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

